molecular formula C21H27N3O2S B4177091 1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-4-(4-METHYLPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE

1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-4-(4-METHYLPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE

Cat. No.: B4177091
M. Wt: 385.5 g/mol
InChI Key: WQZYJOMTGPABST-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-(4-methylphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines elements of pyran, pyrazole, and thiazepine, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-4-(4-METHYLPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves multiple steps, starting with the preparation of the pyran and pyrazole intermediates. The reaction conditions typically include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and controlled environments to ensure the desired outcomes.

Scientific Research Applications

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-(4-methylphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, making the compound valuable for studying biochemical processes.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-4-(4-METHYLPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE stands out due to its unique combination of structural elements. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(2,2-dimethyloxan-4-yl)-3-methyl-4-(4-methylphenyl)-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-13-5-7-15(8-6-13)19-18-14(2)23-24(20(18)22-17(25)12-27-19)16-9-10-26-21(3,4)11-16/h5-8,16,19H,9-12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZYJOMTGPABST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(N=C3C)C4CCOC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-4-(4-METHYLPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
Reactant of Route 2
1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-4-(4-METHYLPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
Reactant of Route 3
Reactant of Route 3
1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-4-(4-METHYLPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
Reactant of Route 4
1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-4-(4-METHYLPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
Reactant of Route 5
1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-4-(4-METHYLPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
Reactant of Route 6
1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-4-(4-METHYLPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE

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